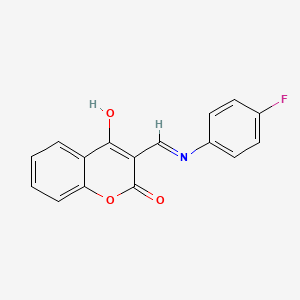

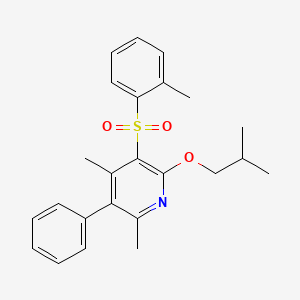

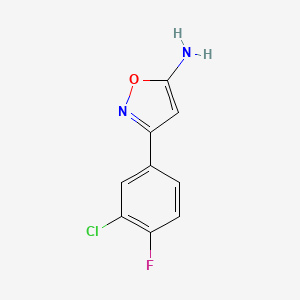

![molecular formula C17H12ClF6N5O4 B2539373 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine CAS No. 338979-22-9](/img/structure/B2539373.png)

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains several functional groups, including a pyridine ring and a piperazine ring, both of which are common in many pharmaceutical and agrochemical compounds . The presence of trifluoromethyl groups and nitro groups suggests that this compound could have unique physical and chemical properties .

Synthesis Analysis

The synthesis of similar compounds typically involves the introduction of trifluoromethyl groups into the pyridine ring . This can be achieved through various methods, such as the exchange of chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a pyridine ring and a piperazine ring, along with trifluoromethyl and nitro groups. These groups could bestow many of the distinctive physical-chemical properties observed in this class of compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the trifluoromethyl groups and the nitro groups could potentially undergo various types of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethyl groups, the nitro groups, and the pyridine and piperazine rings .Wissenschaftliche Forschungsanwendungen

Androgen Receptor Downregulation

AZD3514, derived by modifying the lead androgen receptor downregulator, was identified as a small-molecule androgen receptor downregulator for advanced prostate cancer treatment. The alterations included the removal of the basic piperazine nitrogen atom, introduction of a solubilizing end group, and partial reduction of the triazolopyridazine moiety, addressing hERG and physical property issues. This compound, designated AZD3514, is being evaluated in a Phase I clinical trial for patients with castrate-resistant prostate cancer (Bradbury et al., 2013).

Novel Insecticides Development

The compound PAPP, a 5-HT(1A) agonist with high affinity for the serotonin receptor from the parasitic nematode Haemonchus contortus, served as a lead compound for designing novel insecticides. The newly designed 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine derivatives were synthesized and evaluated against the armyworm Pseudaletia separata. These compounds demonstrated growth-inhibiting and larvicidal activities, with a quantitative structure-activity relationship established for the growth-inhibiting activities (Cai et al., 2010).

Glycine Transporter 1 Inhibition

A structurally diverse back-up compound of TP0439150, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, was identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This compound demonstrated potent GlyT1 inhibitory activity, a favorable pharmacokinetics profile, and an increase in cerebrospinal fluid glycine concentration in rats (Yamamoto et al., 2016).

Antineoplastic Tyrosine Kinase Inhibition

Flumatinib, an antineoplastic tyrosine kinase inhibitor, is in Phase I clinical trials for treating chronic myelogenous leukemia (CML). The study focused on identifying flumatinib metabolites in CML patients, determining the main metabolic pathways after oral administration. The main metabolites of flumatinib in humans were products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, with phase I and II metabolites identified in plasma, urine, and feces (Gong et al., 2010).

Wirkmechanismus

Target of Action

The compound likely interacts with specific proteins or enzymes in the body, which serve as its primary targets. The trifluoromethylpyridine moiety is a common structural motif in active pharmaceutical ingredients , suggesting that it may interact with a variety of biological targets.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClF6N5O4/c18-11-5-10(17(22,23)24)8-25-15(11)27-3-1-26(2-4-27)14-12(28(30)31)6-9(16(19,20)21)7-13(14)29(32)33/h5-8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHUJFYCXFPLMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClF6N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

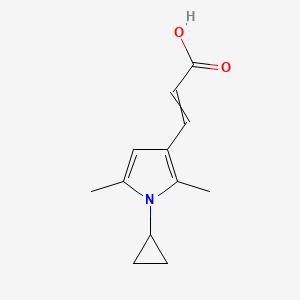

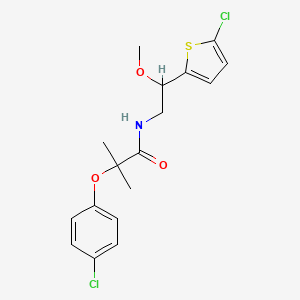

![[1,1'-Biphenyl]-4-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2539290.png)

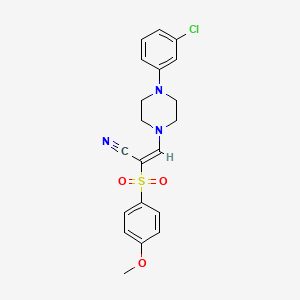

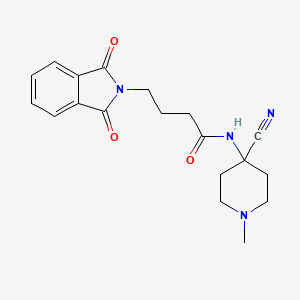

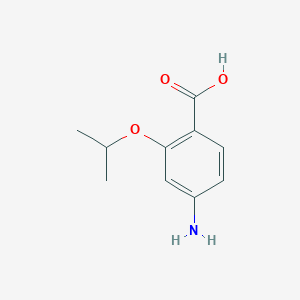

![2-chloro-N-[2-[1-(3-methoxy-4-propan-2-yloxyphenyl)ethylcarbamoylamino]ethyl]propanamide](/img/structure/B2539294.png)

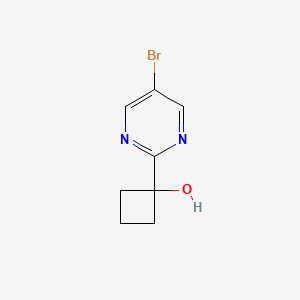

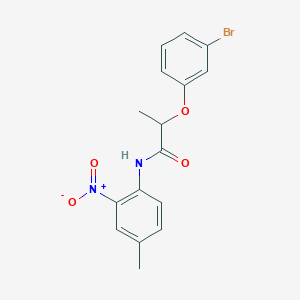

![ethyl 2-(2-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2539297.png)

![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2539305.png)